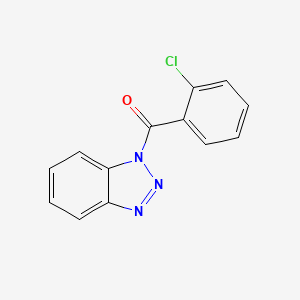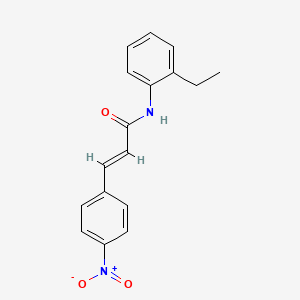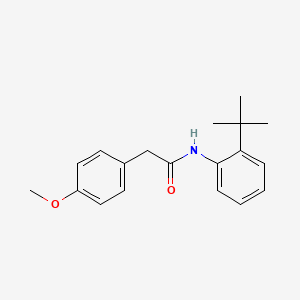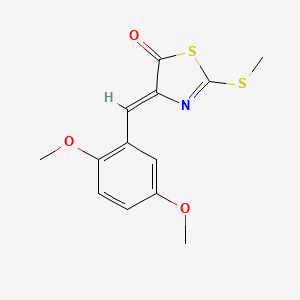![molecular formula C16H16N2O2 B5861728 N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, commonly known as "NDMA," is a chemical compound that has been widely used in scientific research. NDMA is a benzamide derivative and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mecanismo De Acción
NDMA inhibits N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide by binding to the catalytic domain of the enzyme and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of unrepaired DNA damage, which can result in cell death. NDMA has been shown to be a potent inhibitor of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
NDMA has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting the repair of DNA damage. NDMA has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NDMA is its potency as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, which makes it a useful tool for studying the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in DNA repair and cancer treatment. NDMA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NDMA has limitations in terms of its specificity as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, as it has been shown to inhibit other enzymes such as tankyrase and PARG.
Direcciones Futuras
There are several future directions for research on NDMA. One area of interest is the development of more specific N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitors that can target individual N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide isoforms. Another area of interest is the study of the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in other diseases such as cardiovascular disease and diabetes. Finally, the development of NDMA analogs with improved potency and specificity could lead to the development of new cancer therapies.
Métodos De Síntesis
NDMA can be synthesized by reacting 4-aminobenzamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields NDMA as a white solid that can be purified by recrystallization. The purity of NDMA can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
NDMA has been widely used in scientific research as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor. N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. NDMA has also been used in the study of other diseases such as neurodegenerative disorders and inflammation.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-8-14(11(2)9-10)16(20)18-13-6-4-12(5-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAXHDQWVRLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

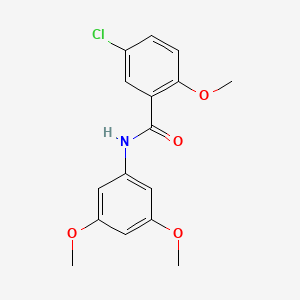
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
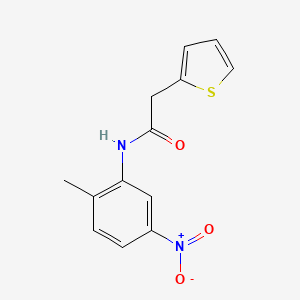
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
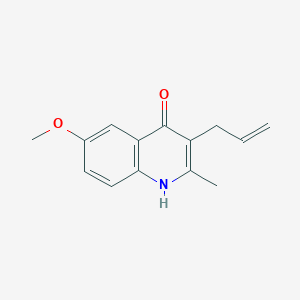
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
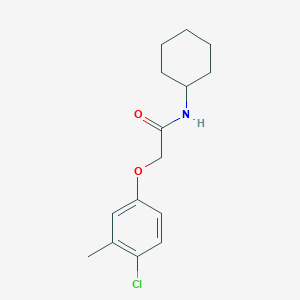
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
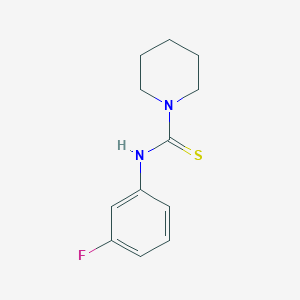
![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
